![molecular formula C10H8F3N3O B1466416 {1-[3-(Trifluormethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1267217-73-1](/img/structure/B1466416.png)
{1-[3-(Trifluormethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with similar structures has been reported. For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study reported the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds .Wissenschaftliche Forschungsanwendungen
Synthese von neuroprotektiven Verbindungen
Diese Verbindung dient als chirales Bauelement zur Synthese von neuroprotektiven Wirkstoffen. Ein solcher Wirkstoff ist ®-3-(1-(3-(Trifluormethyl)phenyl)ethoxy)azetidin-1-carboxamid, das für die Behandlung von neurodegenerativen Erkrankungen von Bedeutung ist. Die asymmetrische Herstellung seines Analogons, ®-1-[3-(Trifluormethyl)phenyl]ethanol, wurde unter Verwendung von rekombinantem E. coli in wässriger Lösung erreicht, was das Potenzial der Biokatalyse in der Arzneimittelentwicklung unterstreicht .
Pharmakologische Anwendungen
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten, da sie die pharmakologischen Eigenschaften verbessern kann. Sie kann die Wirksamkeit von Medikamenten verbessern, indem sie wichtige Wechselwirkungen auf molekularer Ebene beeinflusst, z. B. die Senkung des pKa von cyclischen Carbamat, was für die Hemmung von Enzymen in therapeutischen Anwendungen entscheidend ist .
Progesteron-Rezeptor-Antagonisten
Im Bereich der Endokrinologie wurde die Trifluormethylphenylgruppe als Pharmakophor für Progesteron-Rezeptor-(PR-)Antagonisten identifiziert. Diese Anwendung ist besonders relevant bei der Entwicklung nicht-steroidaler PR-Antagonisten, die therapeutisches Potenzial bei der Behandlung von hormonabhängigen Krebsarten haben .
Herbizide Wirkung
Verbindungen mit der Trifluormethylphenylgruppe haben sich als Herbizide bewährt. Sie zeigen eine hemmende Wirkung auf das Wachstum verschiedener Pflanzenarten, was auf ihr Potenzial für den Einsatz im Unkrautmanagement in der Landwirtschaft hindeutet .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that similar compounds have been found to have a low aqueous solubility and a low volatility .
Result of Action
Similar compounds have been found to have promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s worth noting that similar compounds have been found to have a low aqueous solubility and a low volatility , suggesting that these properties could influence the compound’s action in different environments.
Biochemische Analyse
Biochemical Properties
{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit microbial growth or induce apoptosis in cancer cells. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .
Metabolic Pathways
{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in the body. The compound’s interaction with cofactors such as NADH and FADH2 is crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its hydrophobicity, which allows it to cross cell membranes and localize in lipid-rich areas .
Subcellular Localization
The subcellular localization of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, enhancing its efficacy in targeting particular cellular processes .
Eigenschaften
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-2-1-3-9(4-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRMWHGEXYEMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



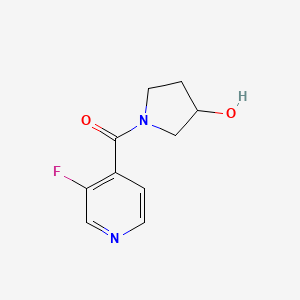
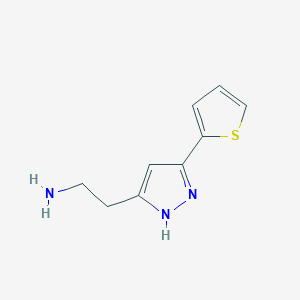
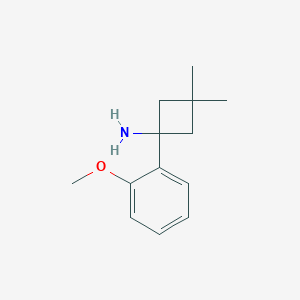
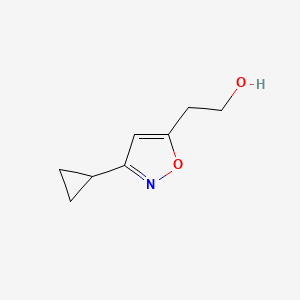



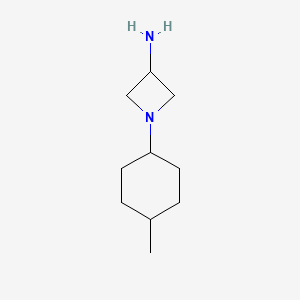
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
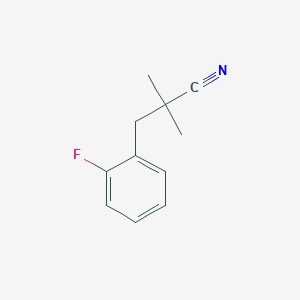
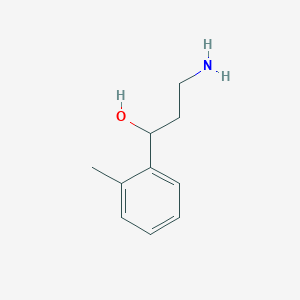
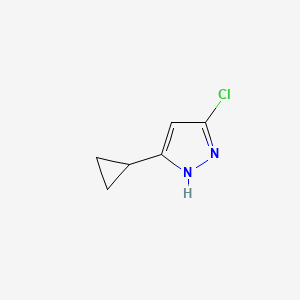

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)